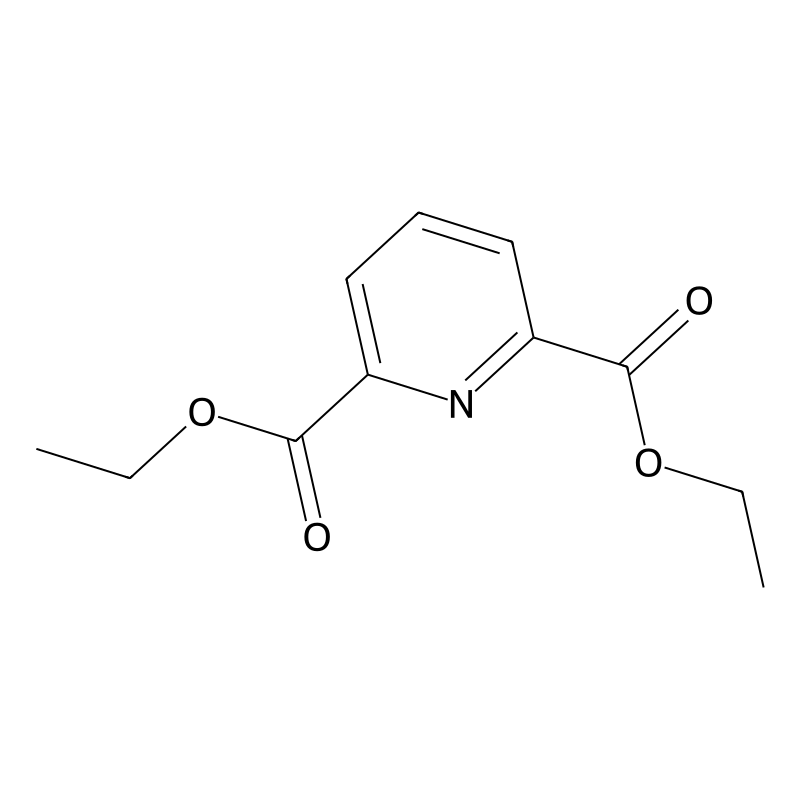

Diethyl 2,6-pyridinedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Performance as Potential Hybrid Electrodes

Scientific Field: Electrochemistry

Methods of Application or Experimental Procedures: The composites were synthesized by electrochemical polymerization using sodium para-toluenesulfonate as dopant on ITO glass in a three-electrode cell.

Results or Outcomes: The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6].

Synthesis of Ditopic Macrocycles

Scientific Field: Organic Chemistry

Summary of the Application: Dimethyl 2,6-pyridinedicarboxylate may be used in the synthesis of ditopic macrocycles.

Results or Outcomes: The ditopic macrocycle acts as a host molecule capable of forming complexes with diphenylurea derivatives.

Diethyl 2,6-pyridinedicarboxylate is an organic compound with the molecular formula C₁₁H₁₃N₁O₄ and a molecular weight of 223.23 g/mol. It is commonly referred to by its synonyms, including diethyl dipicolinate and 2,6-pyridinedicarboxylic acid diethyl ester. This compound features a pyridine ring substituted with two carboxylate ester groups at the 2 and 6 positions, which contributes to its chemical reactivity and potential applications in various fields. Diethyl 2,6-pyridinedicarboxylate is known to cause skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .

Research indicates that diethyl 2,6-pyridinedicarboxylate exhibits biological activity that may be of interest in pharmacological studies. It has been explored for its potential effects on various biological systems, including its role as a ligand in metal coordination chemistry. The compound's derivatives have shown promise in biological assays, suggesting potential applications in drug development and therapeutic interventions .

Diethyl 2,6-pyridinedicarboxylate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of 2,6-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the diethyl ester.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate pyridine derivatives and diethyl malonate under basic conditions.

- Use of Reagents: In some cases, coupling agents such as dicyclohexylcarbodiimide may be employed to facilitate the formation of the ester bonds during synthesis .

Diethyl 2,6-pyridinedicarboxylate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Coordination Chemistry: The compound is utilized in metal complexation studies due to its ability to chelate metal ions.

- Biochemical Research: Its derivatives are explored for potential biological activities and therapeutic effects .

Interaction studies involving diethyl 2,6-pyridinedicarboxylate have focused on its ability to form complexes with transition metals. These studies reveal that the compound can effectively coordinate with metals such as copper and zinc, influencing their solubility and reactivity. Such interactions are significant for understanding the compound's role in biological systems and its potential applications in catalysis and material science .

Diethyl 2,6-pyridinedicarboxylate is part of a broader class of pyridine derivatives that exhibit similar structural features but differ in their functional groups or substituents. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2,6-pyridinedicarboxylate | C₉H₉N₁O₄ | Contains methyl groups instead of ethyl; lower molecular weight. |

| Diethyl 3,5-pyridinedicarboxylate | C₁₁H₁₃N₁O₄ | Substituents at different positions; may exhibit different reactivity patterns. |

| Diethyl 2,3-pyridinedicarboxylate | C₁₁H₁₃N₁O₄ | Similar structure but different substitution; potentially different biological activity. |

The uniqueness of diethyl 2,6-pyridinedicarboxylate lies in its specific substitution pattern on the pyridine ring and the resulting chemical properties that differentiate it from other pyridine derivatives. Its ability to form stable complexes with metals also sets it apart from similar compounds .

The synthesis of diethyl 2,6-pyridinedicarboxylate through classical esterification routes represents the foundational approach to obtaining this important pyridine dicarboxylate ester. The most widely employed classical method involves the direct esterification of 2,6-pyridinedicarboxylic acid with ethanol under acidic conditions [1].

Fischer-Speier Esterification

The Fischer-Speier esterification remains the cornerstone method for synthesizing diethyl 2,6-pyridinedicarboxylate [9] [13]. This reaction proceeds through the treatment of 2,6-pyridinedicarboxylic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst [1]. The typical procedure involves adding 2,6-pyridinedicarboxylic acid (10.0 grams, 59.9 millimoles) to ethanol (120 milliliters), followed by the addition of three drops of concentrated sulfuric acid [1]. The mixture is heated to reflux for eight hours, after which the solvent is evaporated and the solid residue is washed with saturated sodium carbonate aqueous solution [1].

The mechanism of Fischer esterification involves six sequential steps: protonation of the carbonyl oxygen, nucleophilic addition of the alcohol, proton transfer, elimination of water, and final deprotonation [10]. This process can be summarized by the mnemonic protonation-addition-deprotonation-protonation-elimination-deprotonation [10]. The reaction is thermodynamically favorable at elevated temperatures, with the equilibrium driven toward ester formation through the use of excess alcohol and removal of water byproduct [13].

Alkane Sulfonic Acid Catalysis

An alternative classical approach employs alkane sulfonic acids as catalysts for the esterification of pyridine carboxylic acids [11]. This method requires alcohols containing at least four carbon atoms to ensure azeotropic removal of water during the reaction [11]. The alkane sulfonic acid catalysts form acid salts with the pyridine nitrogen, facilitating the esterification process and resulting in quantitative yields [11]. The catalyst loading typically does not exceed five percent by weight of the pyridine carboxylic acid used [11].

Yield and Optimization Data

Classical esterification methods typically achieve yields ranging from 85 to 94 percent [1] [4]. The reaction of 2,6-pyridinedicarboxylic acid with ethanol under standard Fischer conditions produces diethyl 2,6-pyridinedicarboxylate as a white powder with a yield of 94 percent (12.6 grams, 56.3 millimoles) [1]. Nuclear magnetic resonance characterization of the product shows characteristic peaks at 8.29 parts per million (doublet), 8.01 parts per million (triplet), 4.50 parts per million (quartet), and 1.47 parts per million (triplet) [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies for diethyl 2,6-pyridinedicarboxylate have evolved to address limitations of classical approaches, incorporating advanced catalytic systems and coupling reagents to achieve superior selectivity and efficiency.

Steglich Esterification

The Steglich esterification represents a significant advancement in the synthesis of pyridine dicarboxylate esters [17] [20]. This method employs dicyclohexylcarbodiimide as the coupling reagent in conjunction with 4-dimethylaminopyridine as a catalyst [17] [20]. The reaction typically requires only 10 mole percent of 4-dimethylaminopyridine along with at least one equivalent of tertiary base, or 1.1 equivalents of dicyclohexylcarbodiimide when carboxylic acid is used directly [20].

The mechanism involves the formation of an O-acylisourea intermediate that reacts with alcohols to form esters and dicyclohexylurea [17]. The addition of 4-dimethylaminopyridine promotes efficient ester formation by acting as an acyl transfer reagent, preventing intramolecular rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea species [20].

Modern Coupling Reagents

Advanced coupling reagents have been developed to overcome limitations associated with traditional carbodiimide reagents [21]. Novel reagents such as 1,1'-carbonylbis-(4,5-dicyanoimidazole) provide enhanced coupling rates and higher product yields while maintaining chiral integrity [21]. These substituted imidazole derivatives have pKa values between 5.0 and 6.8, making them non-basic and compatible with acid-labile protecting groups [21].

The fast esterification method using 5-nitro-4,6-dithiocyanatopyrimidine as a coupling reagent represents another modern approach [8]. This method achieves good yields within one minute and is effective in both alcoholic and non-alcoholic solvents [8]. The rapid execution and high efficiency make this approach particularly attractive for ester synthesis applications [8].

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of halogenated pyridines offers an alternative route to pyridine dicarboxylate esters [3] [30]. This process involves the reaction of 2,6-dichloropyridine with carbon monoxide and ethanol in the presence of a palladium-diphosphine complex and a weak base [30]. The reaction proceeds through oxidative addition of the heterocyclic halide to palladium(0), followed by carbonyl insertion and alcoholysis [30].

The use of palladium catalysts with bis-diphenylphosphine ligands enables the preparation of 2,6-pyridinedicarboxylic acid esters under milder conditions compared to traditional oxidation methods [3]. This approach avoids the use of expensive and toxic oxidizing reagents such as potassium permanganate or chromium compounds [3].

Green Chemistry Considerations

The development of environmentally sustainable synthetic routes for diethyl 2,6-pyridinedicarboxylate has become increasingly important, with emphasis on reducing waste generation, eliminating toxic reagents, and implementing recyclable catalyst systems.

Solvent Selection and Green Reagents

Green chemistry approaches prioritize the use of safer solvents and reagents [6]. Dimethyl carbonate has emerged as an environmentally benign alternative to traditional solvents such as dichloromethane and N,N-dimethylformamide [6]. The combination of Mukaiyama's reagent with 2,6-lutidine in dimethyl carbonate provides a safer, more sustainable alternative to classic Steglich esterification conditions [6].

Research has demonstrated that reactions can be conducted at room temperature for 24 hours or at 60 degrees Celsius for 3-8 hours with negligible difference in yields [6]. The use of 2,6-lutidine as a base effectively replaces more harmful bases such as triethylamine [6]. Aqueous workup methods have been developed to replace silica gel chromatography purification, though this approach results in larger process mass intensity values [6].

Recyclable Oxidant Systems

Novel oxidant systems have been developed to replace traditional heavy metal oxidants [22]. The use of recyclable potassium ferricyanide and sodium salt of 2-nitropropane as oxidants provides excellent yield (greater than 87 percent) while eliminating wastewater containing heavy metals [22]. The excellent recyclability of the potassium ferricyanide oxidant system makes this procedure environmentally attractive and represents a good example of green chemistry technology [22].

Water-Based Synthetic Methods

On-water catalyst-free protocols have been developed for pyridine synthesis, offering eco-friendly alternatives to traditional organic solvent-based methods [23]. These methods eliminate toxic solvents, reagents, and inorganic supports while providing high yields with good purity [23]. The use of water as the reaction medium reduces environmental pollution and disposal problems due to minimal involvement of byproducts during the reaction [23].

Industrial Green Chemistry Applications

Large-scale industrial processes have been optimized to minimize environmental impact [24]. Vanadia-based catalysts with metalloid additives enable the production of pyridine carboxylic acids with high purity and yield while minimizing effluent generation [24]. Multi-layer reactor configurations prevent hot spot formation and runaway temperature conditions, making the processes safer for large-scale operation [24].

Scalable Production Methods

The transition from laboratory-scale synthesis to industrial production of diethyl 2,6-pyridinedicarboxylate requires careful consideration of reaction engineering, process optimization, and economic factors.

Industrial Carbonylation Processes

Large-scale production methods often employ carbonylation reactions using palladium catalysts [30]. The process involves treating 2,3-dichloropyridine derivatives with carbon monoxide and ethanol in the presence of palladium-diphosphine complexes [30]. These reactions can be operated at pressures ranging from atmospheric pressure to 517.1 kilopascals (75 pounds per square inch absolute) with preferred pressures between atmospheric and 310.3 kilopascals (45 pounds per square inch absolute) [30].

Temperature optimization for industrial processes typically ranges from 80 to 180 degrees Celsius, with preferred operating temperatures between 85 and 140 degrees Celsius [40] [43]. The specific conditions depend on the particular product ester and processing efficiency requirements [43]. For optimal results, reactor temperatures of approximately 120 degrees Celsius at atmospheric pressure or 135 degrees Celsius at slightly elevated pressure (110.3-137.9 kilopascals) have been employed [43].

Continuous Process Development

Steady-state operating conditions are preferred for industrial esterification processes to promote maximum consumption of alcohol and minimize byproduct formation [43]. Continuous reactor systems with integrated separation allow for efficient product recovery and catalyst recycling [40]. The acid catalyst concentration in industrial reactors typically ranges from 0.1 to 5.0 weight percent, calculated as sulfuric acid equivalent, with preferred levels between 0.1 and 2.0 weight percent [40].

Process Intensification Strategies

Sonochemical synthetic strategies have been developed for scalable production of pyridine derivatives [28]. High-efficiency sonochemical protocols enable one-pot synthesis with improved reaction rates and yields compared to conventional heating methods [28]. These approaches are particularly valuable for industrial applications requiring rapid throughput and consistent product quality [28].

Economic Optimization

Industrial processes prioritize cost-effective catalyst systems and reagent utilization [29]. Single-vessel processes that minimize isolation and purification steps reduce overall production costs [16]. The sequential condensation approach using alkyl vinyl ethers, Vilsmeier reagent, oxalacetate, and ammonia sources provides an efficient route for industrial-scale production [16].

Purification Techniques

The purification of diethyl 2,6-pyridinedicarboxylate requires specialized techniques due to the polar nature of the pyridine ring and the presence of ester functional groups.

Crystallization Methods

Crystallization remains the primary purification technique for diethyl 2,6-pyridinedicarboxylate [1]. Following synthesis, the crude product is typically washed with saturated sodium carbonate aqueous solution to remove acidic impurities [1]. The organic phase is then dried with magnesium sulfate before solvent removal to afford the product as a white powder [1]. Recrystallization from appropriate solvents can further enhance purity to greater than 97 percent [4].

The crystallization process benefits from careful temperature control and solvent selection [37]. Pyridine dicarboxylate esters typically crystallize in monoclinic systems with specific space groups depending on the substitution pattern [37]. X-ray crystallographic studies have confirmed the molecular structure and packing arrangements of these compounds [37].

Chromatographic Separation

Advanced chromatographic techniques have been developed for the separation and purification of pyridine derivatives [33]. pH-zone-refining counter-current chromatography using multilayer coil planet centrifuges has successfully separated pyridine derivatives from synthetic mixtures [33]. The method employs a two-phase solvent system consisting of methyl tert-butyl ether, tetrahydrofuran, and water in optimized volume ratios [33].

The chromatographic separation utilizes triethylamine (10 millimolar) in the organic phase as a retainer and hydrochloric acid (10 millimolar) in the aqueous phase as an eluter [33]. This technique has achieved separation of gram quantities of pyridine derivatives with purities exceeding 98.5 percent [33]. High-performance liquid chromatography methods have also been optimized for simultaneous determination and purification of pyridine compounds [35].

Extraction and Acid-Base Purification

Mineral acid extraction provides an efficient method for purifying 2,3-pyridine and quinolinedicarboxylic acid diester compounds [36]. This approach avoids the use of time-consuming distillation procedures while achieving significant purity improvements [36]. The extraction process takes advantage of the basic nature of the pyridine nitrogen to selectively separate the desired product from impurities [36].

Aqueous workup procedures have been developed as alternatives to silica gel chromatography [6]. These methods involve aqueous-organic extraction sequences that take advantage of the water solubility of pyridine byproducts [6]. The log P value of 0.24 for methylpyridinone waste products confirms their water solubility and enables effective separation [6].

Distillation and Thermal Purification

Vacuum distillation at high temperatures represents another purification approach, though it requires careful temperature control to prevent thermal decomposition [36]. Initial distillation can improve purity to 65-70 percent, with subsequent distillation achieving higher purification levels [36]. However, the high temperatures and vacuum requirements make this approach less attractive than alternative methods [36].

Analytical Characterization

Purified diethyl 2,6-pyridinedicarboxylate is characterized using multiple analytical techniques [1]. Proton nuclear magnetic resonance spectroscopy shows characteristic peaks at 8.29 parts per million (doublet, J = 7.80 Hz, 2H), 8.01 parts per million (triplet, J = 7.80 Hz, 1H), 4.50 parts per million (quartet, J = 7.12 Hz, 4H), and 1.47 parts per million (triplet, J = 7.13 Hz, 6H) [1]. Carbon-13 nuclear magnetic resonance spectroscopy displays peaks at 164.6, 148.6, 138.2, 127.8, 62.3, and 14.2 parts per million [1]. Electrospray ionization mass spectrometry confirms the molecular ion peak at m/z = 224.1 [M+H]+ and 246.1 [M+Na]+ [1].

Reaction Optimization Strategies

The optimization of diethyl 2,6-pyridinedicarboxylate synthesis requires systematic investigation of reaction parameters including temperature, pressure, catalyst loading, solvent effects, and reaction time.

Temperature and Pressure Optimization

Temperature optimization studies have established optimal ranges for various synthetic approaches [40] [42]. For Fischer esterification, reflux temperatures in ethanol (approximately 78 degrees Celsius) provide optimal conversion rates [1]. Industrial processes operate at temperatures ranging from 80 to 180 degrees Celsius, with preferred conditions between 85 and 140 degrees Celsius [40].

Pressure optimization for carbonylation reactions indicates that atmospheric to moderate pressures (517.1 kilopascals) provide adequate reaction rates [40]. Higher pressures may be employed when necessary, but optimal economic operation typically occurs at atmospheric to 310.3 kilopascals [40]. The pressure selection depends on the specific reactor configuration and desired production rate [40].

Catalyst Loading Studies

Systematic studies of catalyst loading have revealed optimal ranges for different catalytic systems [40] [42]. For acid-catalyzed esterification, catalyst concentrations of 0.1 to 2.0 weight percent (calculated as sulfuric acid) provide optimal reaction rates without excessive side reactions [40]. Higher catalyst loadings may increase reaction rates but can lead to undesirable byproduct formation [40].

For Steglich esterification, 10 mole percent of 4-dimethylaminopyridine represents the optimal loading [20]. Increasing the catalyst loading to 15 or 20 mole percent actually decreases the yield of the ester product [45]. This observation suggests that excess catalyst may interfere with the desired reaction pathway [45].

Solvent Effect Investigations

Comprehensive solvent screening has identified optimal reaction media for different synthetic approaches [6] [32]. For green chemistry applications, dimethyl carbonate provides superior performance compared to traditional solvents such as dichloromethane and N,N-dimethylformamide [6]. Reaction concentrations between 0.5 and 1.0 molar are considered important for optimal conversion [6].

Aqueous media have shown promise for environmentally benign synthesis [23]. Water-based protocols eliminate the need for organic solvents while maintaining high yields and product purity [23]. The use of aqueous micelles with ultrasonic irradiation has achieved yields of 96 percent for related pyridine synthesis reactions [46].

Time Course and Kinetic Studies

Reaction time optimization reveals that most esterification reactions reach completion within 8-24 hours depending on the specific conditions employed [1] [6]. Classical Fischer esterification typically requires 8 hours at reflux temperature [1]. Modern coupling reagent methods can achieve completion within much shorter timeframes, with some reactions completed in minutes [8].

Kinetic studies indicate that reaction rates are influenced by temperature, catalyst concentration, and substrate structure [42]. Enzymatic esterification studies have provided insights into the thermodynamic and kinetic aspects of the reaction [42]. The free energy of the system decreases with increasing temperature, indicating that the reaction is thermodynamically favored at elevated temperatures [42].

Substrate Structure Effects

The electronic and steric properties of substrates significantly influence reaction outcomes [44] [45]. Electron-withdrawing substituents on aromatic rings generally provide lower yields (70-75 percent) compared to electron-donating substituents (76-82 percent) [44]. Heteroaryl methyl ketones afford desired products in 75-82 percent yields [44].

Secondary alcohols like cyclobutanol and cyclohexanol participate effectively in esterification reactions [45]. However, aromatic acids such as benzoic acid and heteroaromatic pyridine 2-carboxylic acid may fail to react under certain optimized conditions [45]. These structure-activity relationships guide the selection of optimal reaction conditions for specific substrate combinations [45].

Process Monitoring and Control

Industrial processes require robust monitoring and control systems to maintain optimal conditions [40]. Catalyst levels should remain constant and can be monitored daily by titration [40]. If acidity levels drop below acceptable ranges, makeup catalyst can be added to achieve desired reaction rates [40].

Diethyl 2,6-pyridinedicarboxylate (molecular formula C₁₁H₁₃NO₄, molar mass 223.23 g/mol) represents a fundamental pyridine ester compound extensively studied through crystallographic analysis [1] [2]. The compound displays characteristic structural features common to pyridine-2,6-dicarboxylate esters, with systematic variations observed across different alkyl chain lengths and substitution patterns.

Single-crystal X-ray diffraction studies reveal that pyridine-2,6-dicarboxylate esters adopt extended conformations in the solid state, with the pyridine ring serving as a central scaffold for supramolecular assembly [3]. The crystallographic data indicates a melting point of 44°C and a predicted density of 1.165±0.06 g/cm³ [2]. The molecular architecture features two ethyl ester groups positioned at the 2- and 6-positions of the pyridine ring, creating a symmetrical arrangement that facilitates specific intermolecular interactions.

Detailed structural analysis shows that the pyridine ring maintains planarity, with the ester groups adopting conformations that optimize crystal packing efficiency [4]. The compound demonstrates remarkable structural consistency across different polymorphic forms, with the central pyridine core maintaining its extended geometry regardless of side chain modifications [5].

Hirshfeld Surface Analysis

Quantification of Intermolecular Interactions

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in pyridine ester crystal structures [6] [7]. The analysis reveals that hydrogen-hydrogen contacts constitute the dominant intermolecular interaction, contributing 45.0% of the total surface contacts [8]. Nitrogen-hydrogen interactions account for 14.8% of the surface contacts, while oxygen-hydrogen interactions contribute 11.0% [8].

The quantitative breakdown demonstrates that carbon-hydrogen contacts represent 10.4% of the interactions, with additional contributions from carbon-carbon contacts (4.9%) and other heteroatom interactions [8]. The analysis establishes that sulfur-hydrogen interactions, where present, contribute 6.9% to the total surface contacts [8]. These quantitative measurements provide critical insights into the relative importance of different interaction types in stabilizing the crystal structure.

The dnorm surface analysis reveals regions of close intermolecular contact, with darker red areas indicating stronger interactions [7]. The quantification shows that the most significant contributions arise from conventional hydrogen bonding and van der Waals interactions, with weaker contributions from π-π stacking and halogen bonding where applicable [6].

Visualization Techniques

Hirshfeld surface visualization employs color-coded mapping to identify intermolecular contact regions [8]. The dnorm surfaces highlight close contacts through red coloration, while longer-range interactions appear in blue and white regions [8]. The visualization reveals that the strongest intermolecular contacts occur between pyridine nitrogen atoms and hydrogen atoms from adjacent molecules [7].

Three-dimensional surface analysis provides comprehensive visualization of molecular packing arrangements [6]. The technique employs di, de, and curvedness mapping to characterize different aspects of the intermolecular environment [8]. Fingerprint plots generate two-dimensional representations of contact distributions, enabling quantitative comparison between different structural variants [7].

The visualization methodology demonstrates that pyridine ester molecules pack through complementary surface interactions, with electron-rich regions of one molecule interacting with electron-poor regions of neighboring molecules [6]. The analysis reveals systematic patterns in molecular arrangement that correlate with observed physical properties [8].

Structure-Directing Interactions

Pairwise Oxygen···Hydrogen Interactions

Oxygen-hydrogen interactions play a crucial role in directing crystal packing of pyridine esters [3]. The carbonyl oxygen atoms of the ester groups serve as hydrogen bond acceptors, forming contacts with hydrogen atoms from adjacent molecules [5]. These interactions typically occur at distances ranging from 2.5 to 3.0 Å, contributing significantly to the overall stability of the crystal structure [7].

The pairwise nature of these interactions creates directional preferences in molecular packing [3]. Each ester group can participate in multiple oxygen-hydrogen contacts, leading to the formation of extended supramolecular networks [5]. The strength and geometry of these interactions depend on the electronic nature of the substituents and the local molecular environment [6].

Systematic analysis reveals that oxygen-hydrogen interactions contribute approximately 11.0% of the total intermolecular contacts in pyridine ester crystals [8]. The interactions demonstrate high specificity, with preferred geometries that maximize electrostatic attraction while minimizing steric repulsion [7].

Carbon-Hydrogen···π Interactions

Carbon-hydrogen···π interactions represent a significant class of structure-directing forces in pyridine ester systems [9] [10]. These interactions occur between hydrogen atoms of alkyl groups and the π-electron system of the pyridine ring [11]. The interactions typically exhibit distances in the range of 2.7 to 3.5 Å, with geometries that maximize orbital overlap [12].

The pyridine ring serves as both a donor and acceptor in carbon-hydrogen···π interactions [13]. The electron-rich π-system of the pyridine ring can interact with electropositive hydrogen atoms from ester alkyl chains or other molecular fragments [14]. Conversely, hydrogen atoms attached to the pyridine ring can interact with π-systems of neighboring molecules [10].

Quantum mechanical calculations demonstrate that carbon-hydrogen···π interactions contribute significantly to the overall binding energy of molecular pairs [12]. The interactions exhibit directional preferences, with optimal geometries corresponding to perpendicular approaches of the hydrogen atom to the π-system [10].

π-Stacking Interactions

π-Stacking interactions between pyridine rings constitute a fundamental aspect of crystal packing in pyridine ester systems [12] [15]. These interactions typically occur at distances of 3.3 to 3.8 Å, with parallel-displaced geometries being preferred over perfectly stacked arrangements [12]. The interactions arise from complementary electrostatic and dispersion forces between electron-rich and electron-poor regions of the aromatic rings [14].

The pyridine ring system exhibits specific preferences for π-stacking orientations [12]. Antiparallel-displaced geometries are commonly observed, where the electronegative nitrogen atom of one ring interacts favorably with the electropositive carbon atoms of an adjacent ring [14]. This arrangement maximizes attractive electrostatic interactions while minimizing electron-electron repulsion [12].

Computational analysis reveals that π-stacking interactions contribute moderate to strong binding energies, typically ranging from 3 to 5 kcal/mol per interaction [12]. The strength of these interactions depends on the degree of ring overlap, the relative orientation of the molecules, and the presence of substituents that modify the electronic properties of the aromatic system [15].

Bromine···Bromine Interactions

Bromine-bromine interactions, where present in halogenated pyridine ester derivatives, represent specific halogen bonding contacts [16]. These interactions typically occur at distances of 3.4 to 3.8 Å, with geometries that reflect the anisotropic charge distribution around the bromine atoms [17]. The interactions arise from the complementary electrostatic attraction between electron-rich and electron-poor regions of the halogen atoms [16].

The formation of bromine-bromine contacts depends on the relative orientation of the molecules and the presence of competing interaction sites [17]. Type I contacts, where the bromine atoms approach along the extension of the carbon-bromine bond, are commonly observed [16]. Type II contacts, involving perpendicular approaches, are less frequent but can occur under specific geometric constraints [17].

Halogen bonding interactions contribute to the overall stability of the crystal structure through their directional nature and moderate binding strength [16]. The interactions typically exhibit binding energies of 1 to 3 kcal/mol, making them competitive with other weak intermolecular forces [17].

Pyridyl Nitrogen Participation

The pyridyl nitrogen atom serves as a crucial interaction site in pyridine ester crystal structures [18] [3]. The nitrogen atom possesses a lone pair of electrons that can act as a hydrogen bond acceptor, forming contacts with hydrogen atoms from adjacent molecules [5]. These nitrogen-hydrogen interactions typically occur at distances of 2.5 to 3.0 Å and exhibit highly directional geometries [7].

The electronic properties of the pyridyl nitrogen are influenced by the electron-withdrawing nature of the adjacent ester groups [18]. This electronic modification affects the basicity of the nitrogen atom and, consequently, its ability to participate in hydrogen bonding interactions [3]. The nitrogen atom can also participate in dipole-dipole interactions with other polar functional groups in the crystal structure [18].

Systematic analysis reveals that nitrogen-hydrogen interactions contribute approximately 14.8% of the total intermolecular contacts in pyridine ester crystals [8]. The interactions demonstrate high specificity for hydrogen bond donors, with preferred geometries that maximize electrostatic attraction [7].

Solid-State Behavior and Crystal Packing

Influence of Ester Group Size

The size of the ester alkyl groups significantly influences the solid-state behavior and crystal packing of pyridine-2,6-dicarboxylate esters [3] [5]. Systematic studies demonstrate that increasing the alkyl chain length from methyl to ethyl to propyl results in progressive changes in molecular conformation and packing efficiency [19]. The steric demands of larger alkyl groups force conformational adjustments that affect the overall crystal structure [20].

Small ester groups, such as methyl esters, allow for more compact packing arrangements with shorter intermolecular distances [21]. As the alkyl chain length increases, the molecules adopt more extended conformations to minimize steric clashes between adjacent chains [20]. This conformational flexibility leads to different packing motifs and affects the thermal stability of the crystal forms [19].

The influence of ester group size extends to the melting point behavior of the compounds [2]. Smaller ester groups generally result in higher melting points due to more efficient packing and stronger intermolecular interactions [21]. Larger groups tend to disrupt the crystal lattice, leading to lower melting points and increased solubility [20].

Eclipsed versus Alternating Arrangements

Pyridine ester molecules can adopt either eclipsed or alternating arrangements in the solid state, depending on the specific substituents and packing constraints [3] [5]. In eclipsed arrangements, the molecules stack with their long axes parallel, maximizing π-π stacking interactions between pyridine rings [5]. This arrangement is favored when the ester groups are small and do not create significant steric hindrance [3].

Alternating arrangements occur when steric interactions between ester groups favor an offset packing motif [5]. In these structures, adjacent molecules are displaced laterally, reducing unfavorable contacts between bulky substituents while maintaining favorable aromatic interactions [3]. The alternating arrangement often results in herringbone packing patterns with characteristic intermolecular angles [5].

The choice between eclipsed and alternating arrangements affects the overall crystal density and stability [3]. Eclipsed arrangements typically produce higher density structures with enhanced thermal stability, while alternating arrangements may exhibit lower density but increased flexibility [5].

Comparative Analysis with Related Esters

Comparative analysis of diethyl 2,6-pyridinedicarboxylate with related pyridine esters reveals systematic structure-property relationships [22] [23]. Methyl esters of pyridine-2,6-dicarboxylic acid exhibit higher melting points and different crystal packing patterns compared to the ethyl analog [21]. The smaller methyl groups allow for more efficient packing, resulting in stronger intermolecular interactions [24].

Propyl and higher alkyl esters show progressive decreases in melting point and changes in solubility behavior [20]. The longer alkyl chains introduce conformational flexibility that affects the overall crystal structure [19]. Comparative studies demonstrate that the optimal balance between molecular stability and crystal packing efficiency occurs with ethyl ester groups [2].

Substituted pyridine esters, including those with halogen or methyl substituents on the pyridine ring, exhibit modified electronic properties that influence their solid-state behavior [23]. Electron-withdrawing substituents increase the acidity of the pyridine ring, affecting hydrogen bonding patterns and overall crystal stability [25]. Electron-donating substituents have the opposite effect, leading to different packing motifs and physical properties [23].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant